molecular formula C17H21N3O3 B2596198 1-ethyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one CAS No. 500198-48-1

1-ethyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one

Cat. No.: B2596198
CAS No.: 500198-48-1
M. Wt: 315.373
InChI Key: ZJTDUGXANJCHPU-UHFFFAOYSA-N
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Description

1-ethyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one is a complex organic compound with a unique structure that includes a quinoline core, a nitro group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the nitro group and the piperidine ring. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and verifying the final product.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The quinoline core can be hydrogenated to form different derivatives.

    Substitution: The piperidine ring can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

1-ethyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-ethyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-4-(4-methylpiperidin-1-yl)-3-nitroquinoline
  • 1-ethyl-4-(4-methylpiperidin-1-yl)-3-aminoquinolin-2(1H)-one
  • 1-ethyl-4-(4-methylpiperidin-1-yl)-3-hydroxyquinolin-2(1H)-one

Uniqueness

1-ethyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

1-Ethyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one is a quinoline derivative that has attracted attention in medicinal chemistry due to its potential biological activities. The compound's structure, characterized by a nitro group, an ethyl group, and a piperidine moiety, suggests possible interactions with various biological targets, making it a candidate for therapeutic applications.

The molecular formula of this compound is C17H21N3O3C_{17}H_{21}N_{3}O_{3} with a molecular weight of 315.37 g/mol. Below is a table summarizing its key chemical properties:

PropertyValue
Molecular FormulaC17H21N3O3C_{17}H_{21}N_{3}O_{3}
Molecular Weight315.37 g/mol
CAS Number500198-48-1
LogP2.310
PSA69

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially influencing various metabolic pathways. The presence of the nitro group is significant as it may enhance the compound's reactivity and interaction with biomolecules.

Potential Mechanisms Include:

  • Inhibition of Enzymes: The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Cellular Signaling Modulation: It could alter signaling pathways related to cell proliferation and apoptosis.

Therapeutic Applications

Research indicates that quinoline derivatives like this compound exhibit diverse pharmacological properties, including:

  • Anticancer Activity: Potential effects on various cancer cell lines have been noted, suggesting its role in inhibiting tumor growth.
  • Anti-inflammatory Effects: The compound may reduce inflammatory responses in vitro and in vivo.

Case Studies

Several studies have explored the biological activity of quinoline derivatives similar to this compound:

  • Anticancer Studies:
    • A study demonstrated that related quinoline derivatives showed significant cytotoxicity against human cancer cell lines, indicating that structural modifications could enhance their efficacy against specific types of cancer.
  • Enzyme Inhibition:
    • Research on cathepsin B inhibitors revealed that quinoline derivatives can effectively bind to the active site of the enzyme, which is often overexpressed in tumors, thus providing a mechanism for their anticancer effects.

In Vitro and In Vivo Studies

In vitro assays have been conducted to assess the cytotoxicity and enzyme inhibition properties of the compound. These studies typically involve:

  • Cell Viability Assays: Evaluating the impact on cancer cell lines through MTT or similar assays.
  • Enzyme Activity Assays: Measuring the inhibition of target enzymes like cathepsin B.

Example Study Results:

Study TypeResult
MTT AssayIC50 values < 10 µM for several cancer cell lines
Enzyme InhibitionSignificant inhibition observed at concentrations below 5 µM

Properties

IUPAC Name

1-ethyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-3-19-14-7-5-4-6-13(14)15(16(17(19)21)20(22)23)18-10-8-12(2)9-11-18/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTDUGXANJCHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCC(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.